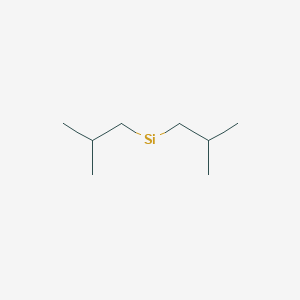![molecular formula C16H12O5 B14284713 Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate CAS No. 129398-60-3](/img/structure/B14284713.png)
Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate is an organic compound with a complex structure that includes both alkyne and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate typically involves the esterification of propanedioic acid with an appropriate alcohol derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and may be carried out under reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated phenols.
Aplicaciones Científicas De Investigación
Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate exerts its effects involves interactions with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
4-prop-2-yn-1-ylphenol: Shares the alkyne and phenol functional groups but lacks the ester moiety.
Propanedioic acid, 2-propenyl-, diethyl ester: Contains the ester group but differs in the alkyne substitution.
Uniqueness
Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate is unique due to its combination of alkyne, ester, and phenol functional groups, which confer distinct reactivity and potential applications. This combination allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
129398-60-3 |
|---|---|
Fórmula molecular |
C16H12O5 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
bis(prop-2-ynyl) 2-[(4-hydroxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C16H12O5/c1-3-9-20-15(18)14(16(19)21-10-4-2)11-12-5-7-13(17)8-6-12/h1-2,5-8,11,17H,9-10H2 |
Clave InChI |
AYFHMKOYBMQRLH-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC(=O)C(=CC1=CC=C(C=C1)O)C(=O)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/structure/B14284642.png)
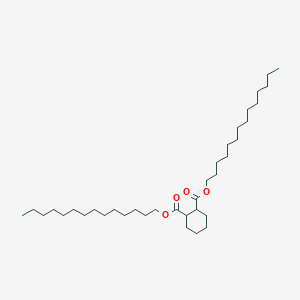
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
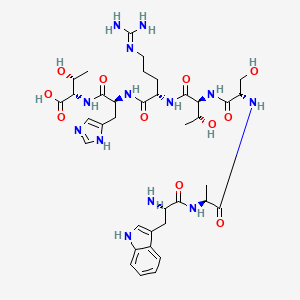
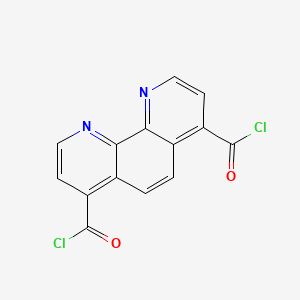
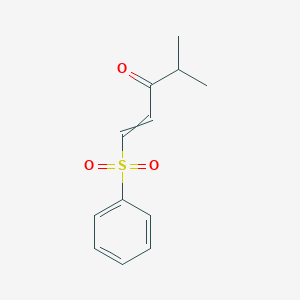


![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)

